1-Methylazepane-3-carboxylic acid
Description
Significance of Nitrogen Heterocycles in Organic Chemistry
Nitrogen-containing heterocycles are organic compounds featuring a ring structure with at least one nitrogen atom. numberanalytics.com These structures are of immense importance in organic chemistry, primarily due to their widespread presence in nature and their critical role in a multitude of biological processes. numberanalytics.comresearchgate.net They form the core framework of many essential biomolecules, including nucleic acids, vitamins, and alkaloids. researchgate.netopenmedicinalchemistryjournal.com
The significance of nitrogen heterocycles extends into numerous industrial and research applications. They are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comopenmedicinalchemistryjournal.commsesupplies.com Many nitrogen heterocycles exhibit a wide range of biological activities, serving as the active components in antibacterial, antiviral, and anticancer drugs. numberanalytics.combldpharm.com Furthermore, their unique electronic and steric properties allow them to function as versatile catalysts and ligands in complex chemical reactions, enhancing selectivity and efficiency. numberanalytics.commsesupplies.comnumberanalytics.com The structural diversity and reactivity of these compounds make them a cornerstone of modern organic synthesis and medicinal chemistry. numberanalytics.comresearchgate.net
Overview of Azepane Ring Systems in Scientific Inquiry
The azepane ring, a saturated seven-membered nitrogen heterocycle, is a significant structural motif in medicinal chemistry and drug discovery. lifechemicals.comnih.gov While less common than their five- and six-membered counterparts like pyrrolidine (B122466) and piperidine (B6355638), azepanes represent a valuable area of three-dimensional chemical space that remains comparatively underexplored. nih.gov The conformational flexibility of the seven-membered ring is a key feature, often playing a decisive role in the biological activity of molecules containing this scaffold. lifechemicals.com
The pharmacological importance of the azepane ring is demonstrated by its presence in several approved drugs and numerous experimental therapeutic agents. lifechemicals.com For instance, the natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C and has served as a template for developing potential antitumor agents. lifechemicals.comnih.gov Other examples include Azelastine, a potent histamine (B1213489) antagonist, and Tolazamide, an oral blood glucose-lowering drug. lifechemicals.com The synthesis of functionalized azepanes can be challenging due to slower cyclization kinetics, which has spurred significant research into developing novel and efficient synthetic methodologies, such as ring-closing metathesis and dearomative ring expansion. nih.govnih.govresearchgate.net
Structural Context and Nomenclature of 1-Methylazepane-3-carboxylic Acid
This compound is a specific derivative of the azepane scaffold. Its structure consists of a seven-membered azepane ring that is substituted at two positions: a methyl group is attached to the nitrogen atom (position 1), and a carboxylic acid group is located at position 3 of the ring.
The compound is identified by the Chemical Abstracts Service (CAS) number 50585-88-1 . bldpharm.comnih.gov Its systematic IUPAC name is this compound. nih.gov The presence of both a basic tertiary amine (the N-methyl group) and an acidic carboxylic acid group makes it a zwitterionic compound under certain pH conditions. This bifunctional nature makes it a potentially versatile building block in organic synthesis.
Below is a table summarizing the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 50585-88-1 | bldpharm.comnih.gov |
| Molecular Formula | C₈H₁₅NO₂ | bldpharm.comnih.gov |
| Molecular Weight | 157.21 g/mol | bldpharm.comnih.gov |
| SMILES | CN1CCCCC(C1)C(=O)O | nih.gov |
| InChI Key | VSGJMHVCXDXAEB-UHFFFAOYSA-N | nih.gov |
Current Research Frontiers and Unexplored Areas Pertaining to this compound
While the broader class of azepane derivatives is of significant interest, dedicated research focusing specifically on this compound is not extensively documented in publicly available literature. However, its structure suggests several potential avenues for future investigation.
The primary research frontier for this compound lies in its application as a specialized building block for the synthesis of more complex, biologically active molecules. The combination of the conformationally flexible azepane ring, a chiral center at the C3 position, and two distinct functional groups (a tertiary amine and a carboxylic acid) provides a rich platform for chemical modification.
Unexplored areas include:
Stereoselective Synthesis: Developing efficient and highly stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-1-Methylazepane-3-carboxylic acid is a critical first step. The stereochemistry of such scaffolds is often crucial for specific biological interactions.
Scaffold for Novel Ligands: The compound could serve as a starting material for creating novel ligands for various biological targets. The carboxylic acid can be converted into amides, esters, or other functional groups, while the azepane ring provides a three-dimensional scaffold that can be further functionalized.
Analog Synthesis: Its use in the synthesis of analogs of known bioactive piperidine- or pyrrolidine-containing drugs could be explored. Replacing a six-membered ring with a seven-membered azepane ring can significantly alter a molecule's conformational preferences, solubility, and metabolic stability, potentially leading to improved pharmacological profiles. nih.gov
Peptidomimetics: The amino acid-like structure of this compound makes it a candidate for incorporation into peptidomimetics to introduce conformational constraints or improve bioavailability.
In essence, while direct research on this compound is limited, its potential as a versatile synthetic intermediate positions it as a compound of interest for future exploration in medicinal chemistry and novel materials science. The development of synthetic strategies and the investigation of its utility in creating diverse molecular architectures remain open and promising fields of inquiry. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-methylazepane-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
VSGJMHVCXDXAEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC(C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylazepane 3 Carboxylic Acid and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections for 1-Methylazepane-3-carboxylic Acid
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inhilarispublisher.com This process helps in planning an efficient synthetic route. umi.ac.id For this compound, several logical disconnections can be proposed.
A primary disconnection strategy involves breaking the C-N bonds within the azepane ring. One common approach is to disconnect the N1-C2 bond and the N1-C7 bond, which points towards an intramolecular cyclization of a linear amino-aldehyde or amino-ketone precursor. This strategy is the foundation for methods like intramolecular reductive amination. The key precursor, or synthon, would be a 6-aminoheptanal derivative, which itself can be derived from simpler starting materials. amazonaws.com
Another strategic disconnection is at the C3-C4 bond, which might suggest a strategy involving the addition of a three-carbon unit to a substituted pyrrolidine (B122466) precursor. However, the most common and direct retrosynthetic approaches focus on forming the seven-membered ring as the key step.
A functional group interconversion (FGI) on the carboxylic acid to an ester or another less reactive group is often a practical first step in the analysis to prevent unwanted side reactions during the synthesis. researchgate.net The N-methyl group can be introduced early in the synthesis on the precursor amine or later as a final step via N-alkylation of the azepane ring.
Key Retrosynthetic Pathways for this compound:
| Disconnection Strategy | Key Intermediate Type | Corresponding Forward Reaction |
| N1-C7 Bond | 6-amino aldehyde/ketone ester | Intramolecular Reductive Amination |
| C6-C7 and N1-C2 Bonds | α,ω-diene with an amine tether | Ring-Closing Metathesis (RCM) |
| C2-N1-C7 Bonds | Substituted piperidine (B6355638) | Ring Expansion |
Classical Cyclization Approaches to Azepane Formation
Traditional methods for forming the azepane ring remain highly relevant and are widely used in organic synthesis.
Intramolecular reductive amination is a powerful and frequently employed method for constructing nitrogen-containing rings, including azepanes. researchgate.net The strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone). nih.govacs.org The initial reaction forms a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding cyclic amine.
For the synthesis of a this compound precursor, a suitable starting material would be a 6-(methylamino)heptan-1-al derivative with a protected carboxylic acid at the 3-position. The reaction is typically carried out under hydrogenolytic conditions, often using a palladium catalyst, which can also serve to deprotect other functional groups in a domino fashion. acs.org However, the formation of seven-membered rings via this method can sometimes be challenging, occasionally leading to side products like bicyclic N,O-acetals. nih.govacs.org The choice of substrate and reaction conditions is crucial to favor the desired azepane product. acs.org
Ring expansion provides an alternative route to azepanes, often starting from more readily available five- or six-membered rings. nih.gov Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the expansion of a piperidine ring. rsc.org This methodology can be applied to construct complex azepane backbones. rsc.org
One such strategy involves the reaction of 2-azanorbornan-3-yl methanols with various nucleophiles under Mitsunobu or mesylation conditions, leading to chiral-bridged azepanes. researchgate.net Another approach uses a palladium-catalyzed decarboxylative [4+3] cyclization of γ-methylidene-δ-valerolactones with aziridines to produce azepane derivatives. researchgate.net These methods highlight the versatility of ring expansion in accessing diverse and functionalized seven-membered nitrogen heterocycles. nih.govrsc.org
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for creating cyclic compounds, including unsaturated azepanes. wikipedia.org This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond within a molecule by joining two terminal alkene functionalities. organic-chemistry.org The driving force for the reaction is often the release of volatile ethylene (B1197577) gas. wikipedia.org
To synthesize a precursor for this compound using RCM, a diallylamine (B93489) derivative would be the key substrate. The two allyl groups would cyclize to form a tetrahydroazepine ring, an unsaturated version of the azepane core. This unsaturated ring can then be hydrogenated to the fully saturated azepane. RCM is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.org The reaction can be scaled up for large-scale production, although optimization is often required to minimize catalyst loading. orgsyn.org
Comparison of RCM Catalysts for Heterocycle Synthesis:
| Catalyst | Generation | Key Features | Typical Application |
| Grubbs' Catalyst | First | Good activity for terminal alkenes. | General RCM for 5-7 membered rings. organic-chemistry.org |
| Grubbs' Catalyst | Second | Higher activity, broader substrate scope including less reactive alkenes. organic-chemistry.org | Challenging RCM reactions, synthesis of substituted heterocycles. organic-chemistry.org |
| Hoveyda-Grubbs Catalyst | Second | More stable, allows for easier removal of ruthenium byproducts. | Greener synthesis, applications in pharmaceutical manufacturing. orgsyn.org |
Asymmetric and Stereoselective Synthesis of this compound
Since the C3 atom of this compound is a stereocenter, controlling the stereochemistry during its synthesis is of significant importance. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
Approaches to achieve this include the use of chiral starting materials from the "chiral pool," the application of chiral auxiliaries, or the use of chiral catalysts. scielo.org.mx For instance, a stereoselective synthesis of hydroxylated azepanes has been achieved using an osmium-catalyzed aminohydroxylation followed by intramolecular reductive amination, demonstrating excellent control over the stereochemistry. nih.govacs.org Similarly, iridium-catalyzed intramolecular asymmetric reductive amination has been used to produce enantioenriched dibenz[c,e]azepines with high enantioselectivity. rsc.orgnih.gov These catalytic methods offer efficient routes to chiral azepane structures.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
In the context of synthesizing a chiral this compound, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be attached to a precursor molecule. wikipedia.org For example, an acyclic precursor could be alkylated, with the auxiliary directing the facial selectivity of the incoming electrophile to set the stereocenter at what will become the C3 position of the azepane ring. Once the stereocenter is established, the precursor can undergo cyclization, and the auxiliary can be cleaved.
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of a chiral product, is another powerful strategy. scielo.org.mx As mentioned, iridium-based catalysts have shown high efficiency in the asymmetric reductive amination to form chiral cyclic amines. rsc.org The choice between using a chiral auxiliary or a catalytic approach often depends on factors like the specific reaction, substrate compatibility, and scalability. wikipedia.org
Control of Stereochemistry at the C-3 Position and N-Methyl Center
Achieving stereochemical control at the C-3 carboxylic acid position and the N-methyl center of this compound is a significant synthetic challenge. The stereochemistry of sp³-hybridized carbon centers is fundamental to the molecule's properties and is typically fixed, requiring specific chemical reactions to alter its configuration. nih.govnih.gov
C-3 Position: The stereocenter at the C-3 position, which holds the carboxylic acid group, dictates the molecule's identity as an (R) or (S) enantiomer. Establishing this center with high fidelity is crucial. Synthetic strategies often rely on asymmetric synthesis, using either chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For analogous structures like chiral 1,4-oxazepane-5-carboxylic acids, syntheses have been developed starting from polymer-supported amino acids like homoserine. nih.gov A similar approach for this compound could involve using a chiral precursor that already contains the desired stereochemistry, which is then carried through the ring-forming and functionalization steps. Another strategy is the desymmetrization of a meso-diester using enzymes, a method successfully employed for producing chiral cis-1,3-cyclohexanedicarboxylic acid monoesters, which are precursors to other cyclic amino acids. researchgate.net
N-Methyl Center: The nitrogen atom in the azepane ring is a tertiary amine. While sp³-hybridized nitrogen centers can be stereogenic, they often undergo rapid pyramidal inversion at room temperature, making them configurationally unstable. nih.gov In the case of this compound, the nitrogen is typically not considered a stable stereocenter unless the ring system is conformationally locked or incorporated into a more complex, rigid structure. Control over the N-methyl group's orientation (axial vs. equatorial) is primarily a matter of conformational preference rather than configurational stability. The lowest energy conformation of the azepane ring will dictate the preferred orientation of the methyl group. Alkylation of the secondary amine precursor to introduce the methyl group, for instance with methyl iodide, is a common final step in synthesis. mdpi.com However, this step does not typically create a stable stereocenter at the nitrogen atom in a simple azepane ring.
Functionalization During Azepane Ring Formation
Modern synthetic methods increasingly focus on constructing the azepane ring while simultaneously installing key functional groups. These strategies enhance efficiency by reducing the number of synthetic steps.
One notable method is the gold-catalyzed two-step [5+2] annulation, which produces functionalized azepan-4-ones. nih.govrsc.org This reaction involves an intramolecular alkyne oxidation followed by a C(sp³)–H insertion to form the seven-membered ring, directly installing a ketone functional group. nih.gov The process can exhibit high regioselectivity and diastereoselectivity, providing an efficient route to azepane derivatives. nih.govrsc.org
Another powerful technique is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov This method allows for the selective preparation of azepine derivatives containing ester and trifluoromethyl groups. The reaction proceeds smoothly with a variety of primary and secondary amines to furnish the corresponding CF₃-containing azepine-2-carboxylates in moderate to good yields. nih.gov
Rhodium(III)-catalyzed cascade annulation reactions represent another advanced strategy for building complex, functionalized azepane systems. acs.org These reactions can construct azepane-fused polycycles in a single step from simple precursors through C-H activation/[5+2] cyclization protocols. acs.orgacs.org Such methods streamline the creation of diverse compound libraries for further investigation. acs.org Furthermore, dearomative ring expansion of nitroarenes offers a pathway to polysubstituted azepanes, where the functional groups on the starting aromatic ring are incorporated into the final saturated heterocyclic structure. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry provide a framework for developing more sustainable and environmentally benign synthetic routes. youtube.commdpi.com These principles are highly relevant to the synthesis of this compound, aiming to maximize efficiency while minimizing hazardous waste and energy consumption. youtube.com
Sustainable Reagents and Reaction Conditions
A core tenet of green chemistry is the use of safer chemicals and reaction conditions. youtube.comyoutube.com This involves replacing hazardous reagents and solvents with more sustainable alternatives. kharagpurcollege.ac.in
Safer Solvents: The choice of solvent is critical, as solvents often constitute the bulk of the material in a reaction. Green solvents like water or cyclopentyl methyl ether (CPME) are increasingly used. kharagpurcollege.ac.innih.gov For example, enzymatic amidation reactions to form peptide bonds have been successfully carried out in CPME, achieving excellent yields and avoiding intensive purification. nih.gov
Mild Reaction Conditions: Biocatalytic syntheses are inherently green as they typically occur in water at ambient temperature and pressure, significantly reducing energy consumption. semanticscholar.orgkharagpurcollege.ac.in
Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable sources rather than depletable fossil fuels. youtube.com For instance, some green syntheses utilize glucose, a renewable feedstock, as a starting point. snu.ac.kr
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Direct amidation of carboxylic acids with amines is an example of an atom-economical reaction, as it ideally generates only water as a byproduct. themjalab.com
Catalyst Efficiency in Azepane Synthesis
The ninth principle of green chemistry advocates for the use of catalysts over stoichiometric reagents to minimize waste. youtube.com Catalysts are effective in small amounts and can perform a single reaction many times, making them preferable to stoichiometric reagents that are used in excess and carry out a reaction only once. youtube.com
Metal Catalysis: The synthesis of azepanes and their derivatives benefits greatly from highly efficient metal catalysts. Gold-catalyzed [5+2] annulation nih.govrsc.org and Rh(III)-catalyzed C-H activation/[5+2] cyclization acs.org are prime examples. These catalytic systems enable the construction of the azepane skeleton with high efficiency and selectivity, reducing the generation of waste compared to stoichiometric methods. snu.ac.kr For example, screening of various gold(I) and gold(III) catalysts for azepan-4-one (B24970) synthesis identified (2-biphenyl)Cy₂PAuNTf₂ as the most efficient, providing the product in high yield. nih.gov
Biocatalysis: Enzymes are highly efficient and specific catalysts. As discussed in section 2.3.2, IREDs and other enzymes can be used to produce chiral azepanes with high enantioselectivity. nih.gov The development of mutant enzymes with significantly enhanced catalytic efficiency further underscores the power of this green approach. researchgate.net The use of biocatalysis aligns perfectly with green chemistry principles by offering a renewable, biodegradable, and highly efficient catalytic system that operates under mild, aqueous conditions. semanticscholar.org
| Green Chemistry Principle | Application in Azepane Synthesis | Example |
|---|---|---|
| Prevent Waste | Use of atom-economical reactions and high-yield catalytic cycles. | Direct amidation of a carboxylic acid precursor, generating only water. themjalab.com |
| Maximize Atom Economy | Employing cycloaddition and tandem reactions that incorporate most atoms from the reactants into the product. | [5+2] annulation reactions to form the azepane ring. nih.gov |
| Use Safer Solvents & Conditions | Replacing traditional volatile organic compounds with water or greener solvents; using ambient temperature/pressure. | Biocatalytic routes using enzymes in aqueous media at mild temperatures. semanticscholar.org |
| Use Catalysts | Employing small amounts of highly efficient metal catalysts or biocatalysts instead of stoichiometric reagents. | Rh(III)-catalyzed cascade annulations or IRED-catalyzed reductive aminations. researchgate.netacs.org |
| Design for Energy Efficiency | Running reactions at ambient conditions or using energy-efficient methods like microwave irradiation. youtube.comkharagpurcollege.ac.in | Organocatalytic reactions accelerated by microwave irradiation, reducing reaction times from hours to minutes. unimi.it |
Chemical Transformations and Reactivity of 1 Methylazepane 3 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.
The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of esters and amides, which are fundamental transformations in organic synthesis.
Esterification: In the presence of an acid catalyst, 1-Methylazepane-3-carboxylic acid can react with an alcohol to form an ester and water. uakron.eduyoutube.com This equilibrium process, known as the Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH).
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid into a more reactive species, such as an acid chloride, or by using coupling agents. Another effective method involves the reaction of the corresponding carboxylate salt with an alkyl halide via an Sₙ2 reaction. youtube.com
Amide Bond Formation: The reaction of this compound with a primary or secondary amine to form an amide bond requires the activation of the carboxylic acid. hepatochem.comgrowingscience.com Direct reaction is generally not feasible as the basic amine would deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt.
To facilitate this transformation, coupling reagents are employed. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). hepatochem.comnih.gov These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile to form the corresponding amide.
Table 1: Common Reagents for Esterification and Amide Bond Formation
| Transformation | Reagent Class | Specific Examples | General Conditions |
|---|---|---|---|
| Esterification | Acid Catalysts | H₂SO₄, HCl, TsOH | Excess alcohol, heat |
| Alkylating Agents | Methyl iodide, Ethyl bromide | Base (e.g., NaH, K₂CO₃) | |
| Coupling Agents | DCC/DMAP | Alcohol, inert solvent | |
| Amide Formation | Carbodiimides | EDC, DCC | Amine, HOBt/DMAP, inert solvent |
| Phosphonium Salts | BOP, PyBOP | Amine, base (e.g., DIPEA) | |
| Uronium Salts | HATU, HBTU | Amine, base (e.g., DIPEA) |
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, readily converting the carboxylic acid to the corresponding alcohol. harvard.edu Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another powerful reagent for this reduction. nih.govcommonorganicchemistry.com Borane is particularly useful as it can selectively reduce carboxylic acids in the presence of other reducible functional groups like esters. reddit.comic.ac.uk
Oxidation: The carboxylic acid moiety is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The rest of the molecule, specifically the C-H bonds of the azepane ring, could potentially be oxidized under harsh conditions, but this is not a typical reaction of the carboxylic acid group itself.
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from a simple alkanoic acid like this compound is generally difficult and requires high temperatures. The stability of the resulting carbanion is a key factor. Without an adjacent electron-withdrawing group to stabilize the negative charge that would develop upon loss of CO₂, this reaction is not a facile process.
Reactivity of the Azepane Nitrogen Atom
The nitrogen atom in the 1-Methylazepane ring is a tertiary amine, which imparts its own characteristic reactivity to the molecule.
As a tertiary amine, the nitrogen atom in this compound is nucleophilic and can react with electrophiles. However, further N-alkylation to form a quaternary ammonium salt would introduce a permanent positive charge. This reaction would typically occur with a reactive alkylating agent such as methyl iodide.
N-Acylation of the tertiary amine is not possible as it lacks a proton on the nitrogen atom to be removed after the addition to the acylating agent.
The tertiary amine functionality in this compound could potentially act as a base catalyst in various organic reactions. Its basicity allows it to deprotonate substrates, thereby increasing their nucleophilicity or initiating reactions that proceed through anionic intermediates. However, the presence of the acidic carboxylic acid group within the same molecule would lead to intramolecular acid-base neutralization, forming a zwitterion. This would significantly diminish the availability of the nitrogen's lone pair for external catalytic activity. For the nitrogen to act as an effective catalyst, the carboxylic acid would likely need to be protected, for instance, as an ester.
Electrophilic and Nucleophilic Substitutions on the Azepane Ring System
The reactivity of the this compound system towards substitution reactions is dictated by the electronic nature of the tertiary amine and the carboxylic acid group. The saturated aliphatic nature of the azepane ring renders its C-H bonds generally inert to common electrophilic or nucleophilic substitution reactions, which typically require activation.
The primary site for electrophilic attack is the lone pair of electrons on the nitrogen atom. This makes the nitrogen atom a nucleophilic center that readily reacts with electrophiles. msu.edubritannica.com For instance, it can be alkylated or acylated at the nitrogen.
Conversely, nucleophilic substitution does not readily occur on the carbon atoms of the saturated ring. Instead, the most significant nucleophilic reactions associated with this molecule involve the carboxylic acid moiety, specifically nucleophilic acyl substitution. numberanalytics.com While the carboxylic acid itself is not highly reactive towards nucleophiles, it can be converted into more reactive derivatives (such as acid chlorides or esters) which readily undergo substitution. msu.edu The direct conversion of a carboxylic acid to an amide, for example, is challenging because the basic amine nucleophile tends to deprotonate the acid; however, coupling agents like dicyclohexylcarbodiimide (DCC) can facilitate this transformation.
The nitrogen atom itself can also act as a nucleophile in substitution reactions. For example, the reaction of a secondary cyclic amine with an acyl chloride results in the formation of an amide bond. youtube.com Similarly, the tertiary amine of the 1-methylazepane core can react with reagents like methyl iodide in nucleophilic substitution, leading to the formation of a quaternary ammonium salt. youtube.com
| Reaction Type | Reagent/Catalyst | Site of Reaction | Resulting Functional Group |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Nitrogen Atom | Quaternary Ammonium Salt |
| Nucleophilic Acyl Substitution | Nucleophile (e.g., Alcohol, Amine) with activating agent (e.g., SOCl₂, DCC) | Carboxyl Carbon | Ester, Amide |
Ring-Opening and Rearrangement Reactions of the 1-Methylazepane Core
The seven-membered azepane ring is thermodynamically stable and, unlike highly strained three- or four-membered heterocycles like aziridines, does not undergo ring-opening reactions easily. nih.govnih.govsemanticscholar.org However, specific reactions targeting the tertiary amine can induce cleavage of the ring's C-N bonds.
Ring-Opening Reactions:
The von Braun Reaction: This reaction involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN), leading to the cleavage of a C-N bond and the formation of a cyanamide (B42294) and an alkyl bromide. wikipedia.orgthieme-connect.de In the case of a cyclic amine like 1-methylazepane, this reaction would result in the opening of the ring, yielding a cyanamide with a bromoalkyl chain. The mechanism involves nucleophilic attack by the amine on the cyanogen bromide, followed by a second nucleophilic substitution where the bromide ion attacks one of the α-carbons to the nitrogen, cleaving the C-N bond. wikipedia.orgnih.gov Modern variants often use reagents like chloroethyl chloroformate. wikipedia.org
Hofmann Elimination: This is a classical method for the elimination of amines. wikipedia.org The process begins with "exhaustive methylation" of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. masterorganicchemistry.com Treatment with silver oxide and water replaces the iodide with a hydroxide (B78521) ion. byjus.com Upon heating, an elimination reaction occurs. masterorganicchemistry.combyjus.com While this reaction typically forms an alkene by removing a β-hydrogen, in cyclic systems it can lead to ring opening if a stable alkene can be formed. The reaction favors the formation of the least substituted alkene (Hofmann's rule) due to the steric bulk of the trialkylamine leaving group. wikipedia.orgmasterorganicchemistry.com
Rearrangement Reactions:
Rearrangements involving this compound primarily focus on transformations of the carboxylic acid group into other functionalities, notably an amine. These reactions are powerful tools for synthesizing non-natural amino acids and related structures. nih.govbeilstein-journals.org
Curtius Rearrangement: This versatile reaction converts a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govwikipedia.org The process involves converting the carboxylic acid into an acyl azide (B81097), typically from an acyl halide or by using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.org Upon heating, the acyl azide rearranges to an isocyanate, losing nitrogen gas. wikipedia.orgrsc.org The isocyanate can then be trapped with water to form an unstable carbamic acid, which decarboxylates to yield the primary amine. nih.govorganic-chemistry.org Applying this to this compound would result in the formation of 3-amino-1-methylazepane.
Schmidt Reaction: This reaction provides a direct, one-pot conversion of a carboxylic acid to a primary amine using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgbyjus.comorganic-chemistry.org The mechanism involves the protonated carboxylic acid reacting with hydrazoic acid to form a protonated azido (B1232118) ketone intermediate, which then rearranges with loss of nitrogen to form a protonated isocyanate. wikipedia.org Subsequent hydrolysis yields the amine. byjus.comorganic-chemistry.org While effective, this method is often in competition with the milder Curtius rearrangement. libretexts.org
| Reaction Name | Key Reagents | Initial Functional Group | Final Functional Group | Key Intermediate |
| von Braun Reaction | BrCN or ClCO₂R | Tertiary Amine (cyclic) | Cyanamide, Alkyl Halide | Quaternary Salt |
| Hofmann Elimination | 1. xs CH₃I; 2. Ag₂O, H₂O, heat | Tertiary Amine | Alkene, Tertiary Amine | Quaternary Ammonium Hydroxide |
| Curtius Rearrangement | DPPA or SOCl₂/NaN₃; heat; H₂O | Carboxylic Acid | Primary Amine | Acyl Azide, Isocyanate |
| Schmidt Reaction | HN₃, H⁺ | Carboxylic Acid | Primary Amine | Protonated Isocyanate |
Radical and Photochemical Reactions Involving this compound
Modern synthetic methods have enabled a range of radical reactions starting from carboxylic acids, often under mild, light-induced conditions. These approaches offer powerful ways to create new carbon-carbon and carbon-heteroatom bonds.
Radical Reactions:
The most prominent radical reaction for a molecule like this compound is photoredox-catalyzed decarboxylation . This methodology uses a photocatalyst, typically an iridium or ruthenium complex or an organic dye, that becomes a potent oxidant or reductant upon excitation with visible light. nih.govdiva-portal.org In an oxidative cycle, the excited photocatalyst can oxidize the carboxylate (formed by deprotonation of the carboxylic acid), which then undergoes facile extrusion of CO₂ to generate a carbon-centered radical. sioc.ac.cn
For this compound, this process would generate a radical at the C3 position of the azepane ring. This highly reactive intermediate can then be engaged in a variety of synthetic transformations, such as:
Conjugate additions (Giese reaction) to electron-deficient alkenes. nih.govacs.org
Cross-coupling reactions to form new C-C or C-heteroatom bonds.
These photoredox methods are valued for their mild conditions (often room temperature), which helps to avoid side reactions like the epimerization of chiral centers. rsc.org This makes them particularly suitable for the modification of complex molecules, including amino acid derivatives. nih.govrsc.org
Photochemical Reactions:
Beyond photoredox catalysis, other photochemical reactions can be envisaged. For instance, the Curtius rearrangement, which typically requires heat, can also proceed photochemically. wikipedia.org The photochemical decomposition of an acyl azide can generate the same isocyanate intermediate, providing an alternative, often milder, route to the corresponding amine or related derivatives.
| Reaction Type | Method | Key Reagents/Conditions | Intermediate Species | Potential Product Type |
| Radical Decarboxylation | Photoredox Catalysis | Photocatalyst (e.g., Ir, Ru complex), Visible Light, Base | C3-centered alkyl radical | C-C or C-heteroatom bond at C3 |
| Photochemical Rearrangement | Photolysis | Acyl azide derivative, UV light | Isocyanate | Primary Amine |
Derivatives and Analogs of 1 Methylazepane 3 Carboxylic Acid in Research
Synthesis of C-3 Substituted Derivatives
The C-3 position of the 1-methylazepane-3-carboxylic acid scaffold, adjacent to the carboxylic acid, is a prime site for introducing chemical diversity. The synthesis of derivatives with substituents at this position can significantly influence the molecule's steric and electronic properties. While direct synthetic routes for C-3 substituted this compound are not extensively detailed in the provided context, methodologies applied to analogous heterocyclic systems can be considered.
One common strategy for introducing substituents at a carbon adjacent to a carbonyl group is through the formation of an enolate or an equivalent species, followed by reaction with an electrophile. For instance, indium(III) halide-catalyzed coupling of silyl (B83357) enolates (derived from esters) with alkyl halides allows for α-alkylation of carbonyl compounds. organic-chemistry.org
A particularly relevant method for substitution at the C-3 position of cyclic amino acid derivatives is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In studies on kynurenic acid derivatives, which feature a 4-oxo-quinoline-2-carboxylic acid core, the C-3 position was successfully aminoalkylated via a modified Mannich reaction, reacting the parent molecule with an aldehyde and a primary or secondary amine. nih.gov This approach led to the formation of novel C-3 substituted amino acid derivatives. nih.gov A similar strategy could foreseeably be applied to the azepane system to introduce diverse aminoalkyl groups at the C-3 position.
Table 1: Potential Synthetic Strategies for C-3 Substitution
| Reaction Type | Description | Potential Reactants for Azepane Scaffold |
|---|---|---|
| Enolate Alkylation | Formation of an enolate at the C-3 position followed by reaction with an alkylating agent (e.g., alkyl halide). | This compound ester, strong base (e.g., LDA), alkyl halide. |
| Mannich Reaction | Condensation of an enolizable carbonyl compound with a non-enolizable aldehyde and a primary or secondary amine. | this compound, formaldehyde, various amines (e.g., dimethylamine, morpholine). nih.gov |
N-Methyl Variation and Other N-Substituted Azepane-3-carboxylic Acid Analogs
The synthesis of these analogs typically involves either starting with a secondary amine (azepane-3-carboxylic acid) and introducing the desired substituent via N-alkylation or N-arylation, or by constructing the azepane ring with the N-substituent already in place. For example, N-arylacyl, N-arylalkyl, and bis-THIQ3CA analogs have been synthesized from glycine (B1666218) donor-based strategies. researchgate.net Such approaches allow for the creation of a focused library of N-substituted analogs for further study. researchgate.net
The variation of the N-substituent can range from simple alkyl chains of different lengths to more complex aryl, acyl, or even other heterocyclic groups. These modifications are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry contexts.
Table 2: Examples of N-Substituent Variations in Analogous Scaffolds
| N-Substituent Type | Example from THIQ3CA Research | Synthetic Approach |
|---|---|---|
| N-Arylacyl | N-Benzoyl-THIQ3CA | Acylation of the secondary amine with an acid chloride. researchgate.net |
| N-Arylalkyl | N-Benzyl-THIQ3CA | Reductive amination or direct alkylation with a benzyl (B1604629) halide. researchgate.net |
| N-Alkyl | N-Methyl, N-Ethyl, etc. | Alkylation with corresponding alkyl halides or reductive amination with aldehydes. |
Conjugates and Hybrid Molecules Incorporating the this compound Scaffold
The carboxylic acid functional group of this compound is an ideal handle for creating conjugates and hybrid molecules. Through standard amide bond formation, the scaffold can be linked to other molecules of interest, including peptides, fluorescent tags, or other pharmacologically active agents.
This strategy is widely used in the development of complex therapeutic and diagnostic agents. For example, related structures like Fmoc-azetidine-3-carboxylic acid are used as linkers in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com ADCs connect a potent cytotoxic agent to an antibody via a linker, and PROTACs utilize a linker to bring a target protein into proximity with an E3 ubiquitin ligase for degradation. medchemexpress.com The this compound scaffold could similarly be incorporated into such linker technologies.
Furthermore, the synthesis of hybrid molecules by combining the azepane core with other heterocyclic systems is a known strategy. Research on dibenzo[b,f]azepines has shown the synthesis of carbohydrazide (B1668358) derivatives which are then cyclized to form hybrid 1,3,4-oxadiazole (B1194373) structures. nih.gov This demonstrates a pathway for creating novel, rigidified analogs by covalently linking the azepane carboxylic acid to other molecular frameworks.
Stereoisomeric and Enantiomeric Derivatives for Conformational and Chiral Studies
The presence of a stereocenter at the C-3 position means that this compound exists as a pair of enantiomers, (R)- and (S)-. The specific stereochemistry of a molecule is often critical for its biological activity and interaction with chiral targets like proteins and enzymes. Therefore, the synthesis and study of stereoisomerically pure derivatives are of high importance.
Research on analogous chiral heterocyclic carboxylic acids, such as 1,4-oxazepane-5-carboxylic acids and tetrahydroisoquinoline-3-carboxylic acid, emphasizes the need for enantiomerically pure compounds. researchgate.netresearchgate.net The preparation of optically pure materials can be achieved through various methods, including asymmetric synthesis, resolution of a racemic mixture via diastereomeric salt formation with a chiral amine or acid, or chiral chromatography. researchgate.net
Once isolated, these stereoisomers are subjects of conformational and chiral studies. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. For instance, variable temperature NMR studies on N-arylacyl-THIQ3CA analogs revealed the presence of distinct conformational rotamers arising from restricted rotation around the amide bond, with a high kinetic barrier to interconversion. researchgate.net Chiral solvating agents can also be used in NMR to distinguish between enantiomers and determine enantiomeric purity. researchgate.net Such studies are fundamental to understanding the three-dimensional structure and dynamic behavior of these molecules, which is essential for rational drug design. lifechemicals.com
Table 3: Methods for Chiral and Conformational Analysis
| Method | Application | Information Gained |
|---|---|---|
| Chiral HPLC | Separation of enantiomers. | Enantiomeric purity (ee%), isolation of pure enantiomers. |
| NMR Spectroscopy | Structural elucidation and conformational analysis. | 3D structure, identification of rotamers, dynamic behavior. researchgate.net |
| NMR with Chiral Solvating Agents | Determination of enantiomeric purity. | Resolution of signals for different enantiomers to calculate enantiomeric excess. researchgate.net |
| X-ray Crystallography | Determination of solid-state structure. | Absolute configuration and precise bond lengths/angles of a single stereoisomer. researchgate.net |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 1-Methylazepane-3-carboxylic acid, ¹H and ¹³C NMR provide fundamental information regarding the chemical environment of each hydrogen and carbon atom, respectively. nih.gov
In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.org The protons on the carbon adjacent to the carboxylic acid (α-protons) would resonate in the 2-3 ppm region. libretexts.org The N-methyl group would produce a distinct singlet, while the methylene (B1212753) (CH₂) protons of the azepane ring would appear as a series of complex, overlapping multiplets in the upfield region, reflecting their varied chemical and magnetic environments.
The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid in the highly deshielded region of 160-180 ppm. libretexts.org The carbons of the azepane ring and the N-methyl carbon would appear at higher field. nih.govyoutube.com
Predicted ¹H and ¹³C NMR Data for this compound This table represents predicted chemical shifts based on typical values for similar functional groups.
Interactive Data Table: Predicted NMR Shifts
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Carboxyl | -COOH | ~10-12 | ~170-180 | Broad Singlet |
| Methine | C3-H | ~2.5-3.0 | ~40-50 | Multiplet |
| Methylene | Ring CH₂ | ~1.5-2.8 | ~25-55 | Overlapping Multiplets |
| Methyl | N-CH₃ | ~2.2-2.5 | ~40-45 | Singlet |
To resolve the complex overlapping signals from the azepane ring protons and unambiguously assign the structure, advanced 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons around the seven-membered ring, confirming the sequence of methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), which is invaluable for distinguishing the numerous CH₂ groups in the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry and preferred conformation of the molecule. For example, NOESY could help determine the relative orientation (axial vs. equatorial) of the carboxylic acid group on the azepane ring.
The seven-membered azepane ring is conformationally flexible, capable of existing in several interconverting forms, such as chair and boat conformations. Dynamic NMR (DNMR), which involves recording NMR spectra at different temperatures, is the primary method for studying these conformational dynamics.
By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale. This can lead to the "freezing out" of individual conformers, causing formerly broad signals to resolve into separate, sharp signals for each distinct conformation. Analyzing the spectra at various temperatures allows for the calculation of the thermodynamic parameters and the energy barriers associated with the ring inversion process, providing a detailed picture of the molecule's conformational landscape in solution.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. nih.govresearchgate.net This precision allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm its elemental composition as C₈H₁₅NO₂. nih.gov The experimentally measured exact mass would be compared to the theoretically calculated mass, with a match within a few parts per million (ppm) providing high confidence in the assigned formula. researchgate.net
Illustrative HRMS Data for this compound
Interactive Data Table: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Calculated Exact Mass ([M+H]⁺) | 158.11756 |
| Observed Exact Mass ([M+H]⁺) | 158.1178 |
| Mass Error | 1.5 ppm |
Tandem mass spectrometry (MS/MS) is employed to gain structural insights by inducing fragmentation of a selected precursor ion (e.g., the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da) or the loss of H₂O (18 Da) from the protonated molecule. libretexts.orgyoutube.com
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. libretexts.org This would result in the formation of stable iminium ions and the opening of the azepane ring.
Ring Fragmentation: The seven-membered ring itself can undergo various cleavage patterns, leading to a series of smaller fragment ions that can help piece together the ring's structure.
Predicted Key MS/MS Fragments for this compound ([M+H]⁺) This table represents predicted fragmentation patterns based on established principles.
Interactive Data Table: Predicted MS/MS Fragments
| Predicted m/z | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 140.0913 | [M+H - H₂O]⁺ | H₂O |
| 112.1019 | [M+H - HCOOH]⁺ | HCOOH |
| 98.0862 | [C₆H₁₂N]⁺ | C₂H₃O₂ |
| 84.0706 | [C₅H₁₀N]⁺ | C₃H₅O₂ |
| 58.0651 | [C₃H₈N]⁺ | C₅H₇O₂ |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. researchgate.net This technique requires growing a suitable single crystal of the compound. The diffraction pattern produced when the crystal is irradiated with X-rays is used to calculate the electron density map of the molecule, from which atomic positions can be determined with very high precision.
For this compound, an X-ray crystal structure would provide definitive information on:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule.
Conformation: The exact conformation (e.g., chair, boat, or twist-chair) adopted by the azepane ring in the solid state.
Stereochemistry: Unambiguous assignment of the relative stereochemistry if chiral centers are present.
Intermolecular Interactions: It would clearly show how the molecules pack in the crystal lattice, revealing intermolecular forces such as the hydrogen-bonding networks formed between the carboxylic acid groups of adjacent molecules. mdpi.com
Hypothetical Crystallographic Data Table for this compound This table illustrates typical parameters reported in a crystallographic study.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 11.54 |
| β (°) | 95.6 |
| Volume (ų) | 998.2 |
| Z (Molecules per unit cell) | 4 |
Chiroptical Methods for Absolute Configuration Assignment (e.g., ECD, ORD)
The determination of the absolute stereochemistry of chiral molecules is a fundamental aspect of chemical analysis, particularly for compounds with potential biological activity. This compound possesses a stereocenter at the C3 position of the azepane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (the R- and S-forms). Chiroptical spectroscopic methods are powerful, non-destructive techniques used to distinguish between these enantiomers and assign the correct absolute configuration. mdpi.comnih.gov
The primary methods for this purpose are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. nih.govspark904.nl
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting ECD spectrum shows positive or negative peaks, known as Cotton effects, which are highly sensitive to the molecule's three-dimensional structure. For flexible molecules like this compound, the observed ECD spectrum is a Boltzmann-weighted average of the spectra of all its stable conformers in solution. mdpi.com
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as it passes through a chiral sample. This rotation is plotted against wavelength to produce an ORD curve.
In modern structural elucidation, the absolute configuration of a compound like this compound is determined by comparing the experimentally measured chiroptical spectra with those predicted by quantum chemical calculations. nih.govspark904.nl The standard procedure involves:
Performing a conformational search for one enantiomer (e.g., the R-enantiomer) to identify all low-energy conformers.
Optimizing the geometry of these conformers using methods like Density Functional Theory (DFT). spark904.nl
Calculating the theoretical ECD and ORD spectra for each conformer and then generating a Boltzmann-weighted average spectrum. mdpi.com
Comparing the resulting theoretical spectrum with the experimental spectrum. A good match confirms the absolute configuration of the sample, while a mirror-image relationship indicates the opposite configuration. spark904.nl
While specific chiroptical studies on this compound are not extensively documented in the literature, this combined experimental and computational approach remains the definitive method for establishing its absolute configuration. mdpi.comnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds, providing a unique spectral "fingerprint". For this compound, IR and Raman spectroscopy would confirm the presence of the carboxylic acid moiety and the saturated heterocyclic amine structure. nih.govcore.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The carboxylic acid group has several distinct and characteristic absorption bands. orgchemboulder.com
O-H Stretching: Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, carboxylic acids exhibit a very broad and intense O-H stretching absorption band. For this compound, this band is expected to appear in the 3300-2500 cm⁻¹ region, often overlapping with the C-H stretching signals. orgchemboulder.comlibretexts.org
C=O Stretching: The carbonyl stretch of a saturated carboxylic acid is a strong, sharp band typically found between 1760 and 1690 cm⁻¹. The formation of a hydrogen-bonded dimer lowers this frequency to around 1710 cm⁻¹. libretexts.org
C-H Stretching: The aliphatic C-H stretching vibrations from the azepane ring and the N-methyl group would produce sharp peaks in the 3000-2850 cm⁻¹ range, which are often seen superimposed on the broad O-H band. libretexts.org
C-O Stretching and O-H Bending: The C-O single bond stretch appears as a medium intensity band in the 1320-1210 cm⁻¹ region. orgchemboulder.com The O-H bending vibrations are typically found near 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is more sensitive to non-polar, symmetric vibrations. nih.gov While the IR spectrum is dominated by the polar carboxylic acid group, the Raman spectrum can provide clearer information about the molecule's carbon backbone. researchgate.net The C-C stretching and CH₂ bending modes of the azepane ring are expected to be well-defined in the Raman spectrum. The carbonyl (C=O) stretch is also observable in Raman, although it is typically weaker than in the IR spectrum. core.ac.uk
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Strong, Very Broad |
| C-H Stretch | Aliphatic (Ring & -CH₃) | 3000 - 2850 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid (-COOH) | 1760 - 1690 | Strong, Sharp |
| O-H Bend | Carboxylic Acid (-COOH) | 1440 - 1395 | Medium |
| C-O Stretch | Carboxylic Acid (-COOH) | 1320 - 1210 | Medium |
Computational and Theoretical Investigations of 1 Methylazepane 3 Carboxylic Acid
Conformational Analysis of the Seven-Membered Ring
The seven-membered azepane ring of 1-Methylazepane-3-carboxylic acid is highly flexible and can adopt a variety of low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings typically exist as a dynamic equilibrium of several conformers, principally twist-chair and twist-boat forms, separated by low energy barriers.
Computational conformational analysis, using methods like molecular mechanics or density functional theory (DFT), is employed to identify the stable conformers and determine their relative energies. For this compound, the analysis must also account for the orientation of the N-methyl and C3-carboxylic acid substituents (axial vs. equatorial). The presence of these substituents can significantly influence the conformational preference of the ring. Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and the tertiary amine nitrogen could stabilize certain geometries, leading to a more folded structure.
A systematic conformational search would typically reveal several stable structures. The relative energies determine the population of each conformer at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for substituted azepanes. Actual values would require specific calculations.
| Conformer | Substituent Orientations (N-CH₃, C-COOH) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Twist-Chair 1 | Equatorial, Equatorial | 0.00 | 55.8 |
| Twist-Chair 2 | Axial, Equatorial | 0.85 | 14.1 |
| Twist-Boat 1 | Equatorial, Equatorial | 1.20 | 7.3 |
| Twist-Chair 3 | Equatorial, Axial | 1.50 | 4.5 |
Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure
Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are fundamental for describing the electronic structure of a molecule. nih.govyoutube.com These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbitals, and various energetic properties.
For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can accurately model its geometry and electronic properties. nih.gov Ab initio methods, while computationally more demanding, can provide benchmark results. These calculations are the foundation for understanding the molecule's reactivity, spectroscopic characteristics, and potential interactions.
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions, for instance, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The function measures the change in electron density at a specific point when an electron is added to or removed from the molecule.
Nucleophilic Attack (f⁺): Indicates sites prone to attack by nucleophiles (electron-accepting sites).
Electrophilic Attack (f⁻): Indicates sites prone to attack by electrophiles (electron-donating sites).
For this compound, the primary sites for electrophilic attack are the lone pair of the nitrogen atom and the oxygen atoms of the carboxylate group. The most likely site for nucleophilic attack is the carbonyl carbon of the carboxylic acid, which is electron-deficient.
Table 2: Hypothetical Condensed Fukui Function Values for Key Atoms in this compound This table illustrates expected reactivity patterns. Values are derived from population analysis after DFT calculations.
| Atom | Description | Fukui Function (f⁺) (Nucleophilic Attack) | Fukui Function (f⁻) (Electrophilic Attack) |
|---|---|---|---|
| N1 | Tertiary Amine | 0.08 | 0.29 |
| C3 | Chiral Carbon | 0.05 | 0.03 |
| C (C=O) | Carbonyl Carbon | 0.35 | 0.09 |
| O (C=O) | Carbonyl Oxygen | 0.15 | 0.22 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. acs.org It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior.
Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around electronegative atoms (O, N). These are sites susceptible to electrophilic attack.
Positive Regions (Blue): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the acidic proton of the carboxylic acid) or the nuclei of carbon atoms. These are sites where nucleophilic attack is unfavorable.
In this compound, the MEP would show significant negative potential around the two oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atom. A strong positive potential would be located on the hydroxyl proton of the carboxylic acid, highlighting its acidic nature. The rest of the aliphatic ring would display near-neutral potential (green).
Molecular Dynamics Simulations of this compound in Different Environments
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions. researchgate.netmdpi.com Simulating this compound in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent like chloroform, can reveal how its structure and behavior are influenced by its surroundings.
In an aqueous solution, MD simulations would likely show the formation of strong hydrogen bonds between the polar carboxylic acid group and surrounding water molecules. The tertiary amine could also participate in hydrogen bonding, especially if protonated. These simulations can be used to calculate properties like the radial distribution function to understand the solvation shell structure and diffusion coefficients to understand its mobility in solution. researchgate.net In a nonpolar solvent, the molecule might favor intramolecular hydrogen bonding, leading to a more compact, folded conformation.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. nih.govresearchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are invaluable for assigning peaks in experimental spectra, especially for complex structures.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, allowing for a direct comparison with experimental FT-IR spectra. nih.gov
Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table demonstrates the typical agreement between calculated (DFT B3LYP/6-311++G(d,p)) and experimental values.
| Parameter | Functional Group | Calculated Value | Typical Experimental Value |
|---|---|---|---|
| ¹³C NMR Chemical Shift | C=O (Carboxylic Acid) | 178.5 ppm | 175-180 ppm |
| ¹H NMR Chemical Shift | O-H (Carboxylic Acid) | 11.5 ppm | 10-12 ppm |
| ¹H NMR Chemical Shift | N-CH₃ (Amine) | 2.4 ppm | 2.2-2.6 ppm |
| IR Frequency (scaled) | O-H stretch (broad) | 3100 cm⁻¹ | 3300-2500 cm⁻¹ |
| IR Frequency (scaled) | C=O stretch | 1705 cm⁻¹ | 1720-1700 cm⁻¹ |
Computational Approaches for Stereochemical Assignment
This compound possesses a chiral center at the C3 position, meaning it exists as two enantiomers (R and S). Determining the absolute configuration of a synthesized enantiomer is a non-trivial task that can be greatly aided by computational methods. emich.edu
The most common approach involves comparing experimental chiroptical spectroscopy data, such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), with the theoretically predicted spectra for both the R and S enantiomers. The VCD spectrum, for instance, is the differential absorption of left and right circularly polarized infrared light. A DFT calculation can predict the VCD spectrum for a given enantiomer. By comparing the calculated spectrum of the R-enantiomer and the S-enantiomer with the experimental spectrum, the absolute configuration of the synthesized sample can be unambiguously assigned based on which calculated spectrum provides the best match. rsc.org
Applications of 1 Methylazepane 3 Carboxylic Acid and Its Derivatives in Advanced Materials and Catalysis
1-Methylazepane-3-carboxylic Acid as a Chiral Building Block in Asymmetric Synthesis
This compound is recognized as a chiral building block, a fundamental component used in the construction of complex, enantiomerically pure molecules. ambeed.com Its utility stems from the inherent chirality of the substituted azepane ring, which can be used to impart specific stereochemical control during a synthetic sequence. The azepane ring is a structural motif present in various medicinally important natural products. researchgate.net
The introduction of cyclic amino acids is a well-established method for rigidifying a peptide strand. researchgate.netresearchgate.net In this context, azepane carboxylic acid derivatives serve as valuable templates for developing conformationally constrained peptidomimetics. researchgate.netresearchgate.netresearchgate.net A general synthetic approach has been developed for a new class of these seven-membered ring amino acids. researchgate.netresearchgate.net This strategy often begins with a chiral precursor, like (S)-tribenzyl glutamic acid γ-aldehyde, and proceeds through several steps, including a Horner-Wadsworth-Emmons reaction, to generate the core azepane structure. researchgate.net The process culminates in a multi-step sequence involving hydrogenation, hydrogenolysis, imine formation, and reductive amination to yield the final 7-substituted azepane carboxylic acid with good to excellent diastereomeric ratios. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This control over stereochemistry is crucial for the biological activity of the resulting peptidomimetics.
Ligand Design and Coordination Chemistry Involving Azepane Carboxylic Acid Scaffolds
The azepane carboxylic acid scaffold is a versatile platform for ligand design in coordination chemistry. The presence of both a nitrogen atom within the ring and an oxygen-containing carboxylic acid group allows it to act as a bidentate or even polydentate ligand, binding to a metal center through both the nitrogen and oxygen atoms.
The coordination sphere of a metal catalyst is critical for determining the efficiency and selectivity of a chemical reaction. researchgate.net Ligands based on azepane structures can be tailored to create a specific steric and electronic environment around the metal. For instance, in metal-catalyzed reactions such as hydroformylation, the design of rhodium and ruthenium complexes with specific ligands is essential to achieve high conversion rates and regioselectivity. researchgate.net The synthesis of 7-substituted azepane carboxylic acids provides a method to introduce additional functional groups that can act as orthogonal chemical handles, allowing for the generation of diverse ligands from a common cyclic amino acid scaffold. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Incorporation into Polymer Architectures and Supramolecular Assemblies
While detailed research into the specific incorporation of this compound into polymers is not extensively documented in publicly available literature, it is classified as a material building block for polymer science. bldpharm.com This classification suggests its potential use as a monomer or a functional additive in the creation of novel polymer architectures.
The bifunctional nature of the molecule—containing both a cyclic amine and a carboxylic acid—makes it a candidate for polycondensation reactions to form polyamides or polyesteramides. The N-methylated azepane ring would introduce a recurring, conformationally flexible, and basic unit into the polymer backbone, potentially influencing properties such as solubility, thermal stability, and ion-binding capacity. In supramolecular chemistry, the molecule could participate in self-assembly processes through hydrogen bonding (via the carboxylic acid) and other non-covalent interactions to form ordered, higher-level structures. ambeed.com
Role in Catalysis (e.g., Organocatalysis, Metal-Catalyzed Reactions)
The azepane scaffold plays a dual role in the field of catalysis. It can be a component of a catalyst itself or the target product of a catalytic reaction.
As a potential organocatalyst, the tertiary amine of the 1-methylazepane ring can act as a Lewis base to activate substrates. The presence of the nearby carboxylic acid group could allow for bifunctional catalysis, where both the amine and the acid moiety participate in the catalytic cycle to promote a reaction.
In the realm of metal-catalyzed reactions, the synthesis of functionalized azepane rings often relies on transition metal catalysts. For example, copper(I)-catalyzed tandem amination/cyclization reactions of specific fluorinated allenynes have been developed to produce functionalized azepines. researchgate.net Similarly, palladium (Pd) catalysts are used in reductive amination processes to form the azepane ring. researchgate.netresearchgate.net Conversely, as discussed in section 7.2, azepane carboxylic acids serve as scaffolds for ligands that are crucial components of metal catalysts used in other transformations, such as hydroaminomethylation. researchgate.net
| Reaction Type | Product Type | Catalyst/Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Intramolecular Reductive Amination | 7-Substituted Azepane Carboxylic Acid | H₂, Pd | Good to excellent diastereomeric ratios | researchgate.netresearchgate.net |
| Intramolecular Cyclic Condensation | 2,3-Dihydro-1H-azepine Derivatives | BBr₃, P₂O₅ | 71% - 96% | researchgate.net |
| Aminolysis of Diester | cis-Dimethyl 1-methylazepan-2,7-dicarboxylate | Methylamine (B109427) | Not specified | researchgate.net |
Precursor in Non-Biological Material Science Applications
This compound is categorized as a material building block, signifying its role as a starting material for more complex functional molecules. bldpharm.com Its synthetic utility is demonstrated in the creation of novel diazabicyclic ring systems, which are themselves important building blocks in organic chemistry. researchgate.net
The transformation of dimethyl 2,7-dibromooctanoate with methylamine yields cis-dimethyl 1-methylazepan-2,7-dicarboxylate, a key intermediate that can be further elaborated. researchgate.net This diester can be converted into bicyclic diones, which, after reduction, provide access to unique molecular scaffolds. researchgate.net The ability to generate such diverse and complex structures from the azepane core highlights its importance as a precursor for materials that may find applications beyond the biological realm, in areas such as functional polymers, molecular sensors, or novel ligand systems for material purification and catalysis.
Analytical Methodologies for Detection and Quantification in Research Studies
Chromatographic Separation Techniques (HPLC, GC) for Purity and Quantitative Analysis
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation and quantification of 1-Methylazepane-3-carboxylic acid. These methods are instrumental in assessing the purity of synthesized batches and for quantitative analysis in various samples.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation can be achieved using different modes of chromatography, including reversed-phase, normal-phase, and ion-exchange. For a polar and ionizable compound such as this compound, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography can offer excellent retention and separation from other polar and non-polar interferences. helixchrom.com The retention time is influenced by factors such as the composition of the mobile phase (e.g., acetonitrile content), buffer concentration, and pH. helixchrom.com
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile and thermally stable derivative before GC analysis. colostate.edu Common derivatization approaches for carboxylic acids include esterification (e.g., methylation) or silylation. colostate.edu The choice of the stationary phase in the GC column is critical for achieving optimal separation.
Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC (HILIC Mode) | GC (after Derivatization) |
| Column | HILIC column (e.g., Amide, Cyano) | Capillary column with a polar stationary phase (e.g., Carbowax, FFAP) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) | Helium or Nitrogen |
| Detector | UV (if derivatized with a chromophore), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature | Ambient or controlled column oven temperature | Temperature-programmed oven |
| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |
Hyphenated Techniques (LC-MS, GC-MS) for Identification and Trace Analysis
For unambiguous identification and sensitive quantification, especially at trace levels, hyphenated techniques that couple chromatographic separation with mass spectrometry are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, typically operating in the positive ion mode to detect the protonated molecule [M+H]⁺. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed, where a specific precursor ion is selected and fragmented to produce characteristic product ions. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is the gold standard for quantitative analysis in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the identification and quantification of volatile compounds. jmchemsci.comjmchemsci.com As with GC analysis, this compound requires derivatization prior to GC-MS analysis. mdpi.comnih.gov The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, which aids in its positive identification. jmchemsci.com The total ion current (TIC) can be used for a general overview of the separated compounds, while extracted ion chromatograms (EICs) of specific fragment ions can be used for quantification. researchgate.net
Table 2: Illustrative Mass Spectrometry Parameters for the Analysis of this compound
| Parameter | LC-MS | GC-MS (after Derivatization) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Electron Ionization (EI) |
| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
| Precursor Ion (for MS/MS) | [M+H]⁺ | Molecular ion of the derivative |
| Fragment Ions (for MS/MS) | To be determined experimentally | To be determined experimentally based on the derivative |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process that can significantly improve the analytical properties of a target compound. nih.govresearchgate.net For this compound, derivatization can be employed to:
Increase volatility for GC analysis: As mentioned earlier, esterification or silylation of the carboxylic acid group is a common strategy. colostate.edu
Enhance ionization efficiency in MS: Certain derivatizing agents can introduce a readily ionizable group, thereby increasing the signal intensity in mass spectrometry.
Improve chromatographic retention and peak shape: Derivatization can alter the polarity of the molecule, leading to better separation on specific chromatographic columns. nih.gov
Introduce a chromophore or fluorophore for UV or fluorescence detection: For HPLC analysis, if the native compound lacks a strong UV-absorbing or fluorescent group, derivatization can be used to attach a tag that allows for sensitive detection. nih.gov
Common derivatization reagents for carboxylic acids include:
Alkylating agents: Such as diazomethane or alkyl halides (e.g., methyl iodide) to form methyl esters. colostate.edu
Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl esters. colostate.edu
Reagents for HPLC-UV/Fluorescence: Such as p-bromophenacyl bromide or 2-nitrophenylhydrazine. slu.senih.govresearchgate.net
The choice of derivatization strategy depends on the analytical technique being used and the specific goals of the analysis.
Development of Standardized Analytical Protocols for Research Reproducibility
To ensure the reliability and comparability of research findings across different laboratories, the development of standardized analytical protocols for this compound is essential. A standardized protocol would typically include:
Detailed sample preparation procedures: Including extraction from the matrix, clean-up steps to remove interfering substances, and any necessary derivatization steps.
Optimized chromatographic and mass spectrometric conditions: Specifying the column, mobile phase/carrier gas, temperature program, flow rate, and mass spectrometer settings.
Method validation parameters: As per regulatory guidelines (e.g., FDA, ICH), including linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Quality control (QC) procedures: Such as the use of internal standards and the regular analysis of QC samples to monitor the performance of the method.
By establishing and adhering to standardized protocols, researchers can ensure the generation of high-quality, reproducible data in studies involving this compound.
Future Research Directions and Emerging Opportunities for 1 Methylazepane 3 Carboxylic Acid
Exploration of Novel and Efficient Synthetic Routes
The advancement of synthetic organic chemistry provides a fertile ground for developing more efficient, sustainable, and scalable methods for producing 1-Methylazepane-3-carboxylic acid and its derivatives. hilarispublisher.com Future research should focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents or generate significant waste.
Key opportunities include:
Catalytic C-H Functionalization: Developing methods for the direct introduction of the carboxylic acid group onto a pre-existing 1-methylazepane core would represent a significant leap in synthetic efficiency. This approach minimizes the need for protecting groups and reduces the number of synthetic steps.
Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability compared to batch processing. This is particularly relevant for reactions that are exothermic or involve unstable intermediates.
Biocatalysis: The use of engineered enzymes could offer highly stereoselective routes to chiral derivatives of this compound, which are of particular interest for pharmaceutical applications.
Table 2: Potential Novel Synthetic Strategies
| Strategy | Potential Advantage | Relevant Precedent Context |
|---|---|---|
| Palladium-Catalyzed Carboxylation | Direct, late-stage functionalization | hilarispublisher.com |
| Dieckmann Cyclization Variants | Efficient ring formation | mdpi.comresearchgate.net |
| Asymmetric Hydrogenation | Access to enantiopure compounds | nih.gov |
Discovery of Unprecedented Reactivity Profiles and Transformations
The unique combination of a tertiary amine and a carboxylic acid within a flexible seven-membered ring suggests a rich and underexplored reactivity profile for this compound.
Future investigations could uncover novel transformations:
Intramolecular Interactions: The proximity of the amine and carboxylic acid groups could be exploited to facilitate unique intramolecular cyclizations, rearrangements, or to act as a directing group in catalytic reactions, thereby controlling regioselectivity.
Decarboxylative Coupling Reactions: The carboxylic acid moiety can serve as a traceless handle in modern cross-coupling reactions, allowing for the direct conversion of the C-COOH bond into C-C, C-N, or C-S bonds, thus providing a gateway to a diverse range of functionalized azepanes.
Ring Functionalization: Exploration of selective functionalization at other positions on the azepane ring, while the carboxylic acid or amine acts as a directing or activating group, could yield novel derivatives with distinct three-dimensional structures.
Amidation and Esterification: Beyond standard coupling reactions, the development of catalytic, racemization-free amidation and esterification methods is crucial for incorporating this scaffold into peptides or polymer backbones under mild conditions. mdpi.com
Expansion into New Areas of Materials Chemistry and Supramolecular Design
The structure of this compound makes it an excellent candidate for the design of functional materials and complex supramolecular architectures. The carboxylic acid is a powerful hydrogen-bond donor and acceptor, capable of forming robust and predictable synthons that drive self-assembly. researchgate.netresearchgate.netmdpi.com
Emerging opportunities in this area include:
pH-Responsive Materials: The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) center allows for the formation of a zwitterion. This property can be harnessed to create smart materials, such as hydrogels or polymers, that change their structure or properties in response to changes in pH. nih.gov
Supramolecular Polymers and Gels: As a bifunctional monomer, it can be used to construct novel polymers or low-molecular-weight gelators where hydrogen bonding and electrostatic interactions dictate the final material properties. nih.gov
Crystal Engineering: The compound can be used as a co-former in the design of co-crystals, modifying the physicochemical properties of active pharmaceutical ingredients (APIs) or other functional molecules. researchgate.netmdpi.com
Drug Delivery Systems: Conjugation of this compound to polymers like poly(ethylene glycol) (PEG) could lead to self-assembling prodrug systems, creating nanoparticles with a drug-rich core and a biocompatible shell for targeted delivery. nih.gov
Table 3: Potential Applications in Materials and Supramolecular Chemistry
| Application Area | Key Molecular Feature | Potential Outcome |
|---|---|---|
| Smart Hydrogels | Zwitterionic character | pH-responsive swelling/shrinking |
| Co-crystal Design | Hydrogen bonding capability | Modified solubility/stability of APIs |
| Self-Assembling Prodrugs | Amphiphilicity upon conjugation | High-loading drug delivery vehicles |
Advanced Integrated Experimental and Computational Studies
A synergistic approach combining experimental work with advanced computational modeling is essential to accelerate the exploration of this compound. researchgate.net
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's conformational preferences, electronic structure (e.g., HOMO-LUMO energy gaps), and vibrational spectra, helping to rationalize its reactivity and guide experimental design. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly behavior of the molecule in different environments, predicting how it might form supramolecular structures or interact with biological membranes.
Molecular Docking: In silico docking studies can rapidly screen libraries of virtual derivatives against the binding sites of various proteins, identifying potential biological targets and prioritizing compounds for synthesis and experimental testing. nih.govresearchgate.net
Spectroscopic Correlation: Integrating computational predictions of NMR and IR spectra with experimental data can provide unambiguous structural confirmation of newly synthesized derivatives. researchgate.netnih.gov
Table 4: Recommended Computational Approaches
| Method | Information Gained | Application |
|---|---|---|
| DFT | Molecular geometry, electronic properties, vibrational frequencies | Reactivity prediction, spectral analysis |
| TD-DFT | Electronic transitions, UV-Vis spectra | Understanding optical properties |
| MD Simulations | Dynamic behavior, self-assembly | Guiding materials design |
Role of this compound in Next-Generation Chemical Tool Development
The azepane scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. Therefore, this compound is a highly valuable starting point for the development of next-generation chemical tools and therapeutic agents.
Key opportunities include:
Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a fragment for screening against biological targets. Its rigid, three-dimensional structure combined with a vector for chemical elaboration (the carboxylic acid) makes it an ideal starting point for building more potent and selective inhibitors.
Scaffold for Compound Libraries: The carboxylic acid is a versatile handle for parallel synthesis, enabling the rapid creation of large libraries of amides, esters, and other derivatives. These libraries can be screened for activity against a wide range of biological targets, from enzymes like kinases and proteases to G-protein coupled receptors. nih.govresearchgate.net
Development of CNS-Active Agents: Saturated nitrogen heterocycles are common motifs in drugs targeting the central nervous system (CNS). The physicochemical properties of this compound derivatives could be tuned to optimize blood-brain barrier penetration for the development of new neurological drugs.
Probes for Chemical Biology: Derivatives can be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for studying biological pathways, identifying protein targets (target deconvolution), and visualizing cellular processes. The core structure is a precursor for potentially potent agents, similar to how 1-methylindazole-3-carboxylic acid is a key intermediate for the antiemetic drug Granisetron. google.comgoogle.com
Table 5: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1,2,4-triazole-3-carboxylic acid methyl ester |
| 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (DPCA) |
| 1H-pyrazole-3-carboxylic acid |
| 1-methylazepane |
| This compound |
| 1-methylindazole-3-carboxylic acid |
| 1-phenylcyclopentane carboxylic acid |
| 3-picoline |
| 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid |
| Amfonelic acid |
| Granisetron |
| Griseofulvin |
| Irbesartan |
| Nicotinic acid |
| Pioglitazone |
| Rosiglitazone |
| Spirapril |
| Spironolactone |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methylazepane-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis can involve ring-opening reactions of azepane derivatives or carboxylation of 1-methylazepane intermediates. For example, fluorinated analogs like 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid are synthesized via Friedel-Crafts alkylation followed by carboxylation . Reaction parameters such as solvent polarity (e.g., ethanol or dichloromethane), temperature (70–90°C), and catalysts (e.g., Lewis acids) should be systematically varied. Monitoring intermediates via TLC or HPLC ensures stepwise optimization .
Q. How should researchers handle safety and waste disposal for this compound in laboratory settings?
- Methodological Answer : Follow protocols for structurally similar azepane derivatives: use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from oxidizers. Post-experiment waste should be segregated into halogenated solvent waste (if used) and neutralized before disposal via licensed hazardous waste contractors, as advised for 3-(3-Methoxyphenyl)propionic acid . Emergency procedures include immediate decontamination with water and reporting spills to institutional safety officers .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of -/-NMR to confirm the azepane ring structure and methyl/carboxylic acid substituents. IR spectroscopy verifies the carboxylic acid C=O stretch (~1700 cm). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and purity. For analogs like 3-(Acetylamino)methyladamantane-1-carboxylic acid, PubChem-derived computational data (InChI key, IUPAC name) supplements experimental characterization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Address discrepancies (e.g., variable enzyme inhibition or receptor binding) by standardizing assay conditions. For fluorinated analogs, studies show that buffer pH, temperature, and cell lines (e.g., BEAS-2B lung cells) significantly impact results . Use dose-response curves and replicate experiments across multiple labs. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies are recommended for analyzing impurities in synthesized this compound batches?
- Methodological Answer : Employ HPLC with a C18 column and UV detection (210–254 nm) to separate and quantify impurities, as done for 3-methylflavone-8-carboxylic acid . For trace contaminants, use LC-MS/MS with MRM (multiple reaction monitoring). Compare retention times and spectral data against known intermediates (e.g., unreacted azepane precursors). Purity thresholds should align with ICH guidelines (>95% for pharmacological studies) .
Q. How can researchers design experiments to study the interaction of this compound with biological targets?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to enzymes or receptors, guided by structural analogs like adamantane-carboxylic acids . Validate predictions with SPR (surface plasmon resonance) for kinetic analysis (, ) or isothermal titration calorimetry (ITC) for thermodynamic profiling. In cellular models, employ CRISPR-engineered knockout lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
